molecular formula C9H11BrO2 B1442580 5-Bromo-2-ethoxyanisole CAS No. 1070795-38-8

5-Bromo-2-ethoxyanisole

Cat. No. B1442580
M. Wt: 231.09 g/mol
InChI Key: BGECZFRMXAHTGH-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxyanisole is a chemical compound with the CAS Number: 1070795-38-8 . Its molecular formula is C9H11BrO2 and it has a molecular weight of 231.09 g/mol . The IUPAC name for this compound is 4-bromo-1-ethoxy-2-methoxybenzene .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-ethoxyanisole is 1S/C9H11BrO2/c1-3-12-8-5-4-7 (10)6-9(8)11-2/h4-6H,3H2,1-2H3 . The SMILES representation is CCOC1=C(C=C(C=C1)Br)OC.


Physical And Chemical Properties Analysis

5-Bromo-2-ethoxyanisole is a solid substance . The XLogP3 value is 3.2, which indicates its lipophilicity.

Scientific Research Applications

Synthetic Pathways and Chemical Analysis

5-Bromo[5,5-dibromo]-1,1,1-trihalo-4-methoxy-3-penten[hexen]-2-ones, closely related to 5-Bromo-2-ethoxyanisole, have been explored as precursors in synthesizing various pyrazole derivatives. These include the formation of 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through cyclocondensation reactions and their subsequent transformation into diverse functional groups, demonstrating the compound's utility in complex chemical synthesis (Martins et al., 2013).

Pharmaceutical and Biological Research

In pharmaceutical research, compounds structurally similar to 5-Bromo-2-ethoxyanisole have been studied for their antiviral and antibacterial properties. For instance, 2,4-diamino-6-hydroxypyrimidines substituted at the 5 position showed significant inhibitory activity against retrovirus replication in cell culture, highlighting the potential of these compounds in developing new antiretroviral therapies (Hocková et al., 2003).

Material Science and Nanotechnology

The compound's derivatives have also found applications in material science and nanotechnology. For instance, 5-Bromo-2-ethoxyanisole derivatives have been used in the preparation of organic photovoltaic devices, where they serve as processing additives to control phase separation and purity, significantly impacting the efficiency of these devices (Liu et al., 2012).

properties

IUPAC Name

4-bromo-1-ethoxy-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-3-12-8-5-4-7(10)6-9(8)11-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGECZFRMXAHTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethoxyanisole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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